molecular formula C13H12Cl2N4O3S B1402082 3-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide CAS No. 900711-21-9

3-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide

Cat. No. B1402082
CAS RN: 900711-21-9
M. Wt: 375.2 g/mol
InChI Key: SIDRHZABIWHBME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide” is a chemical compound used in scientific research. It offers immense potential in various fields due to its unique properties and structure. It is available for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of “3-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide” is C13H12Cl2N4O3S . The molecular weight is 375.22 .

Scientific Research Applications

Sulfonamides in Medicinal Chemistry

Sulfonamides and their derivatives have been recognized for their significant biological properties, including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. The development of bioactive substances containing the sulfonamide subunit has grown steadily due to their importance in medicinal chemistry. This highlights the potential of sulfonamide-based compounds, including 3-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide, in the development of new therapeutic agents (Azevedo-Barbosa et al., 2020).

Sulfonamides and Tyrosine Kinase Inhibitors

Sulfonamide compounds have been explored for their role as inhibitors targeting various proteins and enzymes, including tyrosine kinases. Tyrosine kinase inhibitors are crucial in the treatment of various types of cancer due to their ability to interfere with signal transduction pathways. Research into sulfonamide inhibitors has shown their utility in targeting tyrosine kinases, suggesting a potential area of application for similar compounds (Gulcin & Taslimi, 2018).

Sulfonamide Derivatives as Antitumour Agents

The exploration of sulfonamide derivatives has extended into the realm of antitumor agents. These compounds have been found to exhibit significant antitumor activity, indicating their potential in cancer therapy. This suggests that derivatives of sulfonamides, potentially including compounds like 3-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide, could be valuable in the development of new antitumor drugs (Azevedo-Barbosa et al., 2020).

properties

IUPAC Name

3-chloro-N-[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N4O3S/c14-8-7-13(20)16-9-1-3-10(4-2-9)23(21,22)19-12-6-5-11(15)17-18-12/h1-6H,7-8H2,(H,16,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDRHZABIWHBME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCl)S(=O)(=O)NC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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